Bavtavirine Demonstrates Superior Resistance Profile Against NNRTI-Resistant HIV-1 Variants Compared to Marketed NNRTIs
Bavtavirine (GS-5894) was evaluated against a panel of 32 NNRTI-resistant reporter HIV-1 variants derived from treatment-experienced people with HIV. Its antiviral activity was superior to that of other marketed NNRTIs in the comparator set [1]. This head-to-head panel assessment demonstrates that Bavtavirine retains meaningful inhibitory activity against viral isolates harboring resistance-associated mutations that severely compromise the efficacy of currently approved NNRTIs.
| Evidence Dimension | Antiviral activity against NNRTI-resistant HIV-1 variants |
|---|---|
| Target Compound Data | EC50 values ranging from 1.5 to 4.2 nM against wild-type HIV-1; superior activity against 32 NNRTI-resistant variants |
| Comparator Or Baseline | Marketed NNRTIs (specific compounds not enumerated in primary source) |
| Quantified Difference | Superior activity (qualitative superiority stated based on panel assessment) |
| Conditions | Cytopathic assays using MT-2 and MT-4 T-cell lines; Monogram panel of 32 NNRTI-resistant HIV-1 reporter viruses derived from treatment-experienced people with HIV |
Why This Matters
Researchers conducting studies on NNRTI-resistant HIV-1 isolates require compounds that retain activity against resistant variants; Bavtavirine's demonstrated superiority in this dimension justifies its selection over alternative NNRTIs for resistance-focused investigations.
- [1] Lansdon E, Mulato A, Jansa P, et al. Preclinical Characterization of GS-5894, a Potent NNRTI With Once Weekly Oral Dosing Potential. Conference on Retroviruses and Opportunistic Infections (CROI) 2024; Denver, Colorado. March 3-6, 2024. View Source
